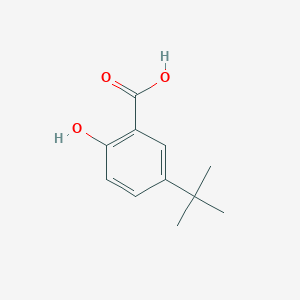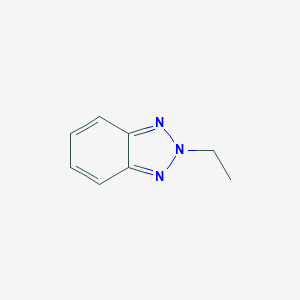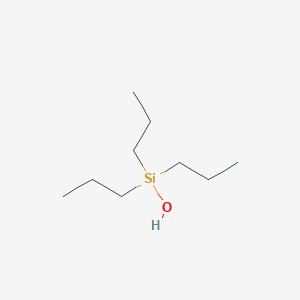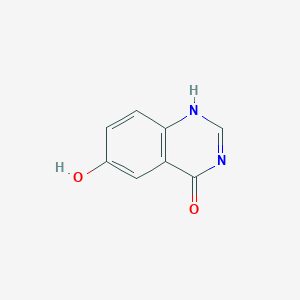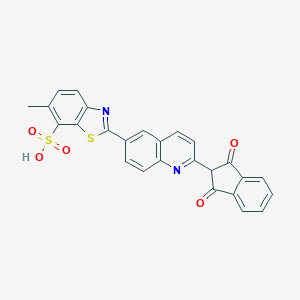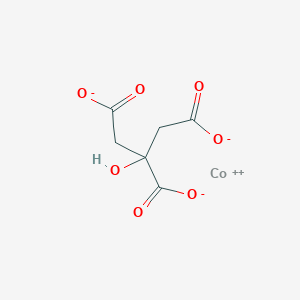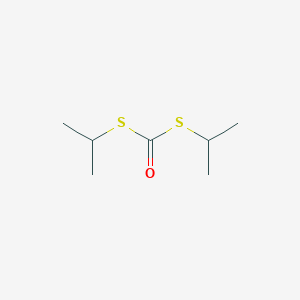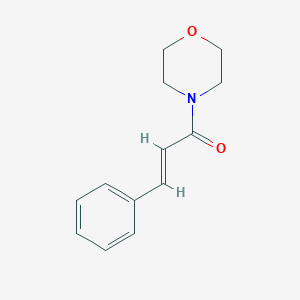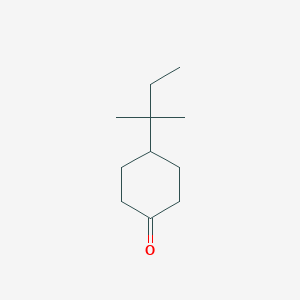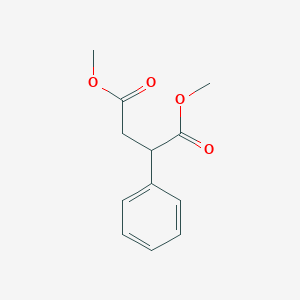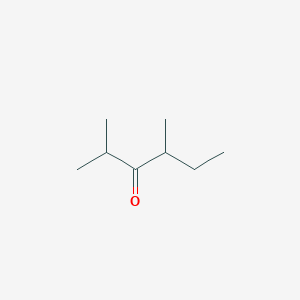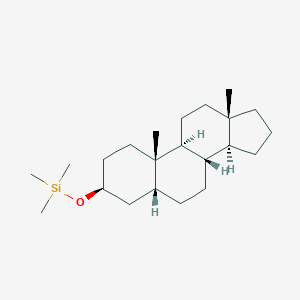![molecular formula C13H15N5O3S B096432 n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide CAS No. 19189-90-3](/img/structure/B96432.png)
n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMTS and is a sulfonamide derivative. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and HIV-1 protease. It has also been found to have anti-inflammatory and antitumor activities.
Efectos Bioquímicos Y Fisiológicos
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. Additionally, it has been found to have anti-inflammatory and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide in lab experiments is its potential to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the functions of these enzymes and proteins. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide. One direction is to further investigate its potential to inhibit the activity of various enzymes and proteins. This could lead to the development of new drugs that target these enzymes and proteins. Another direction is to investigate its potential as an anti-inflammatory and antitumor agent. This could lead to the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound. This could provide insights into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been achieved using various methods. One of the commonly used methods is the reaction of 4-aminobenzenesulfonamide with 5,6-dimethyl-1,2,4-triazin-3-yl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide.
Aplicaciones Científicas De Investigación
N-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide has been extensively studied for its potential applications in scientific research. It has been found to have several biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential to inhibit various enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and HIV-1 protease.
Propiedades
Número CAS |
19189-90-3 |
|---|---|
Nombre del producto |
n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide |
Fórmula molecular |
C13H15N5O3S |
Peso molecular |
321.36 g/mol |
Nombre IUPAC |
N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H15N5O3S/c1-8-9(2)16-17-13(14-8)18-22(20,21)12-6-4-11(5-7-12)15-10(3)19/h4-7H,1-3H3,(H,15,19)(H,14,17,18) |
Clave InChI |
SQUDDAHMWLNLIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
SMILES canónico |
CC1=C(N=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Otros números CAS |
19189-90-3 |
Sinónimos |
N-[4-[(5,6-dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



